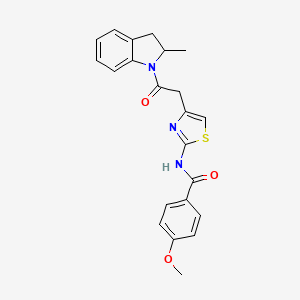

4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-14-11-16-5-3-4-6-19(16)25(14)20(26)12-17-13-29-22(23-17)24-21(27)15-7-9-18(28-2)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUHJDWSSXRRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

Coupling Reactions: The thiazole and indole derivatives are then coupled under specific conditions, often using coupling reagents like EDCI or DCC.

Final Amidation: The final step involves the formation of the amide bond between the benzamide and the coupled intermediate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.

Reduction: Reduction reactions could target the carbonyl groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.

Cell Signaling: Studied for its effects on cellular pathways.

Medicine

Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Investigated for its therapeutic effects in various diseases.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting signal transduction pathways.

Modulating Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Key comparisons include:

Coumarin-Thiazole Hybrids (e.g., N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides):

These derivatives replace the indolin group with a coumarin scaffold. The 8-methoxycoumarin-thiazole hybrids () exhibit similar methoxybenzamide groups but differ in bioactivity due to the coumarin ring’s planar structure, which enhances π-π stacking interactions in biological targets .- Benzothiazole-Triazole Derivatives (e.g., and ): Compounds like N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide incorporate triazole linkers and benzothiazole substituents.

Phenyl-Substituted Thiazoles (e.g., ):

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () shares the 4-methoxybenzamide group but lacks the indolin-acetamide side chain. The phenyl substituents may reduce solubility compared to the target compound’s heteroaromatic side chain .

Physicochemical Properties

Biological Activity

4-Methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a methoxy group, a thiazole moiety, and an indoline derivative, which together may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , and it is recognized by its CAS number, 941947-51-9. The compound's structure can be visualized as follows:

| Component | Description |

|---|---|

| Methoxy Group | Contributes to lipophilicity and biological activity. |

| Thiazole Moiety | Known for various biological activities, including antimicrobial and anticancer properties. |

| Indoline Derivative | Associated with neuroprotective effects and potential enzyme inhibition. |

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : The thiazole ring is often linked to anticancer activity. Studies have shown that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Antimicrobial Activity : Compounds containing thiazole and indoline structures have demonstrated significant antimicrobial properties against various pathogens .

- Enzyme Inhibition : The unique combination of structural elements in this compound suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and infectious diseases .

Anticancer Activity

A study on thiazole derivatives indicated that compounds with similar structural motifs could effectively inhibit the growth of various cancer cell lines by targeting tubulin dynamics. For instance, SMART compounds demonstrated potent cytotoxicity by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells . The potential of this compound as an anticancer agent warrants further investigation.

Antimicrobial Effects

Research has shown that methoxy-substituted thiazole derivatives possess significant antimicrobial activity. For example, studies have reported that modifications on the thiazole ring can enhance the compound's efficacy against resistant strains of bacteria . This suggests that this compound could be developed as a novel antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in critical biological processes. Similar compounds have been explored for their ability to inhibit kinases implicated in cancer progression . Further studies are necessary to elucidate the specific enzyme targets of this compound.

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Catalysts : DMAP accelerates substitution reactions .

- Temperature : Substitution reactions often require reflux (80–100°C), while amidation proceeds at room temperature .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 462.2) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced: How does the compound's structure contribute to its observed biological activities, such as anticancer or antimicrobial effects?

Q. Methodological Answer :

- Thiazole ring : Enhances membrane permeability and participates in π-π stacking with target proteins (e.g., kinase active sites) .

- 2-Methylindolin-1-yl group : Mimics tryptophan residues, enabling interactions with hydrophobic pockets in enzymes like acetylcholinesterase .

- 4-Methoxybenzamide : The electron-donating methoxy group stabilizes binding to DNA topoisomerase II via hydrogen bonding .

Q. Experimental Validation :

- SAR Studies : Modifying the indole methyl group reduces cytotoxicity in MCF-7 cells, suggesting steric hindrance affects target engagement .

- Docking Simulations : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) with EGFR tyrosine kinase .

Advanced: What in silico methods are recommended for predicting the compound's interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking :

- Software : Schrödinger Suite, AutoDock Vina .

- Targets : Prioritize kinases (EGFR, VEGFR) and acetylcholinesterase based on structural analogs .

- MD Simulations :

- GROMACS : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

- ADMET Prediction :

- SwissADME : Predict moderate bioavailability (TPSA ~90 Ų, LogP ~3.5) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Q. Methodological Answer :

- Standardized Assays :

- Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) to minimize variability .

- Dose-Response Analysis :

- Calculate IC₅₀ values across 5–10 concentrations to account for potency discrepancies .

- Off-Target Profiling :

- Screen against unrelated targets (e.g., CYP450 isoforms) to identify confounding interactions .

Advanced: What strategies are effective in modifying the compound's structure to enhance potency or reduce toxicity?

Q. Methodological Answer :

- Bioisosteric Replacement :

- Replace methoxy with trifluoromethyl to improve metabolic stability .

- Scaffold Hybridization :

- Fuse triazole or morpholine rings to the indole core for enhanced solubility .

- Prodrug Design :

- Introduce ester linkages at the benzamide group for pH-dependent activation in tumor microenvironments .

Q. Toxicology Mitigation :

- Metabolic Profiling : Identify toxic metabolites (e.g., reactive quinones) via LC-MS/MS and block formation through deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.